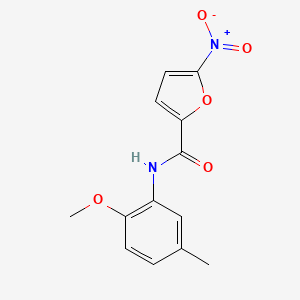
N-(4-methoxyphenyl)-4-methyl-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-4-methyl-1-naphthamide, also known as MMN or 4-MeO-NMN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MMN is a derivative of nicotinamide riboside (NR), a compound that has been shown to increase the levels of nicotinamide adenine dinucleotide (NAD+) in the body. NAD+ is a coenzyme that plays a critical role in various physiological processes, including DNA repair, energy metabolism, and cell signaling.
Mecanismo De Acción
N-(4-methoxyphenyl)-4-methyl-1-naphthamide increases NAD+ levels by serving as a precursor to NR, which is converted to NAD+ by the enzyme nicotinamide riboside kinase (NRK). NAD+ is a critical coenzyme that is involved in various cellular processes, including DNA repair, energy metabolism, and cell signaling. By increasing NAD+ levels, this compound can improve mitochondrial function, activate sirtuins, and enhance cellular metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including:
- Increased NAD+ levels
- Improved mitochondrial function
- Activation of sirtuins
- Enhanced cellular metabolism
- Improved glucose tolerance
- Increased insulin sensitivity
- Reduced inflammation
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-4-methyl-1-naphthamide has several advantages for lab experiments, including its ability to increase NAD+ levels and activate sirtuins. However, there are also some limitations to its use, including its potential toxicity at high doses and the need for further research to determine its long-term effects.
Direcciones Futuras
There are several future directions for N-(4-methoxyphenyl)-4-methyl-1-naphthamide research, including:
- Further investigation into its potential therapeutic applications for neurodegenerative diseases and metabolic disorders
- Development of more efficient synthesis methods
- Exploration of its effects on lifespan and aging
- Investigation into its potential use as a biomarker for aging and disease
- Development of more specific and potent analogs of this compound
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-4-methyl-1-naphthamide involves the reaction of 4-methyl-1-naphthoic acid with 4-methoxyaniline in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The reaction produces this compound as a white to off-white powder with a melting point of 180-182°C.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-4-methyl-1-naphthamide has been shown to increase NAD+ levels in cells and tissues, making it a potentially valuable tool in research related to aging, metabolism, and disease. Studies have demonstrated that this compound can improve mitochondrial function and increase energy production in cells, which could have implications for the treatment of neurodegenerative diseases and metabolic disorders. This compound has also been shown to activate sirtuins, a family of proteins that play a role in regulating gene expression, cellular metabolism, and aging.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-4-methylnaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-13-7-12-18(17-6-4-3-5-16(13)17)19(21)20-14-8-10-15(22-2)11-9-14/h3-12H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHMUOSHQZQBOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

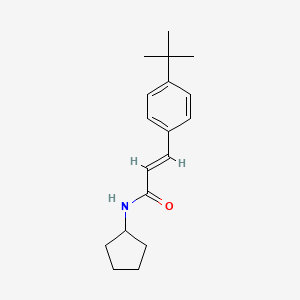
![7-butyl-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5885025.png)
![6-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5885026.png)
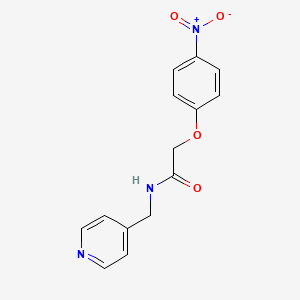
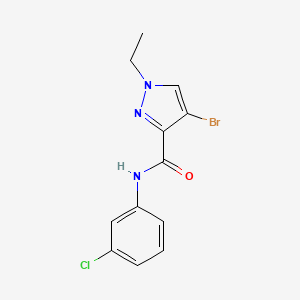
![3-[(3-fluorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5885051.png)
![5-[(2,6-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5885056.png)
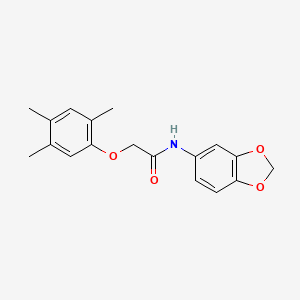
![5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5885078.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5885082.png)
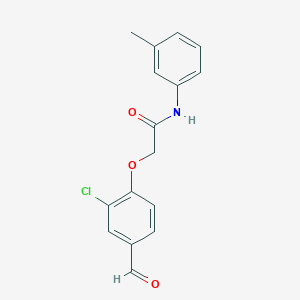

![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5885094.png)
